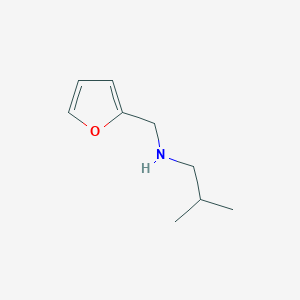

N-(furan-2-ylmethyl)-2-methylpropan-1-amine

Descripción

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSHFBNCIZSCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406017 | |

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58924-66-6 | |

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(furan-2-ylmethyl)-2-methylpropan-1-amine: Synthesis, Characterization, and Potential Applications

Preamble: Navigating the Landscape of Novel Chemical Entities

In the realm of chemical research and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on N-(furan-2-ylmethyl)-2-methylpropan-1-amine , a secondary amine incorporating the versatile furan moiety. It is important to note that as of the date of this publication, this specific molecule is not extensively documented in commercially available databases or the scientific literature. Therefore, this document serves as a forward-looking technical guide, grounded in established chemical principles, to outline its synthesis, predicted chemical properties, and prospective applications. We will proceed from the perspective of a research scientist aiming to synthesize and characterize this compound for the first time.

Molecular Overview and Strategic Importance

N-(furan-2-ylmethyl)-2-methylpropan-1-amine combines a furan ring, a known pharmacophore present in numerous bioactive compounds, with an isobutyl amine side chain. The furan ring is susceptible to a variety of chemical transformations, while the secondary amine provides a basic center that can be crucial for biological activity and salt formation. The isobutyl group adds lipophilicity, which can influence the molecule's pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of N-(furan-2-ylmethyl)-2-methylpropan-1-amine

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO | Calculated |

| Molecular Weight | 153.22 g/mol | Calculated |

| IUPAC Name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | --- |

| Predicted LogP | ~1.8 - 2.2 | Calculated |

| Predicted Boiling Point | ~190 - 210 °C | Estimated |

| Predicted pKa (amine) | ~10.5 - 11.0 | Estimated |

Note: The properties listed above are estimations derived from computational models and comparison with structurally related compounds. Experimental verification is required.

Synthesis Pathway: Reductive Amination

The most direct and industrially scalable method for the synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine is the reductive amination of furfural with 2-methylpropan-1-amine (isobutylamine). This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism

The reaction begins with the nucleophilic attack of the primary amine (isobutylamine) on the carbonyl carbon of furfural, forming a hemiaminal intermediate. This is followed by dehydration to yield an N-furfurylidene-2-methylpropan-1-imine. The imine is then reduced by a suitable reducing agent to the final product.

Diagram 1: Reductive Amination Workflow

Caption: Workflow for the synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine.

Experimental Protocol

Materials:

-

Furfural (freshly distilled)

-

2-Methylpropan-1-amine (isobutylamine)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add freshly distilled furfural (1.0 eq) and anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-methylpropan-1-amine (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to facilitate imine formation.

-

Cool the reaction mixture back to 0 °C.

-

In small portions, carefully add sodium borohydride (1.5 eq) to the solution. Caution: Hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Adjust the pH of the solution to >10 with 1 M NaOH.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized N-(furan-2-ylmethyl)-2-methylpropan-1-amine, a combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

A doublet for the two methyl groups of the isobutyl moiety.

-

A multiplet for the methine proton of the isobutyl group.

-

A doublet for the methylene group adjacent to the amine on the isobutyl side.

-

A singlet for the methylene group connecting the furan ring to the amine.

-

Three distinct signals in the aromatic region corresponding to the protons on the furan ring.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: Expected signals would include:

-

Signals for the methyl and methine carbons of the isobutyl group.

-

Signals for the two distinct methylene carbons.

-

Signals for the carbons of the furan ring.

-

Infrared (IR) Spectroscopy

Key characteristic absorption bands would include:

-

N-H stretching vibration around 3300-3400 cm⁻¹.

-

C-H stretching vibrations for both sp³ and sp² hybridized carbons just below and above 3000 cm⁻¹, respectively.

-

C=C stretching vibrations of the furan ring around 1500-1600 cm⁻¹.

-

C-O-C stretching of the furan ring around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isobutyl group or cleavage at the benzylic position.

Chemical Reactivity and Stability

-

Basicity: The secondary amine is a basic center and will react with acids to form ammonium salts. This property is important for purification and potential formulation of the compound as a salt.

-

Furan Ring Stability: The furan ring is sensitive to strong acids, which can cause polymerization or ring-opening reactions. Therefore, acidic conditions should be carefully controlled.[1] The furan ring can also undergo electrophilic substitution reactions.[1]

-

Oxidation: Secondary amines and the furan ring can be susceptible to oxidation. The compound should be stored under an inert atmosphere and protected from light to prevent degradation.

Potential Applications and Research Directions

While the specific biological activities of N-(furan-2-ylmethyl)-2-methylpropan-1-amine are unknown, its structural motifs suggest several areas of potential interest for researchers:

-

Medicinal Chemistry: Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound could serve as a scaffold for the development of new therapeutic agents.

-

Agrochemicals: Many pesticides and herbicides contain amine and heterocyclic functionalities. The title compound could be investigated for potential applications in agriculture.[2]

-

Corrosion Inhibition: Amines with heterocyclic moieties are often effective corrosion inhibitors for metals in acidic environments.

-

Materials Science: The amine functionality allows this molecule to be used as a monomer or a building block in polymer synthesis.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: The toxicological properties of this specific compound have not been determined. However, related compounds such as furfural and isobutylamine are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Assume the compound is hazardous and handle it with care.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

Conclusion

N-(furan-2-ylmethyl)-2-methylpropan-1-amine represents an accessible yet underexplored chemical entity. The synthetic route via reductive amination is straightforward and efficient, allowing for its preparation in a standard laboratory setting. This guide provides the foundational knowledge for its synthesis, characterization, and handling, paving the way for future investigations into its chemical and biological properties. As with any novel compound, rigorous experimental work is essential to validate the predicted properties and to fully uncover its potential.

References

-

PubChem. (

{e})-{n}-(Furan-2-Ylmethyl)-~{n}-Methyl-Prop-1-En-1-Amine. National Center for Biotechnology Information. [Link] -

Taylor & Francis Group. Reductive Amination of Furfural to Furfurylamine. [Link]

-

Royal Society of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

-

MDPI. Chitin-Derived Nanocatalysts for Reductive Amination Reactions. [Link]

-

Nivrutti, P. G., et al. "Furan: A Promising Scaffold for Biological Activity." International Journal of Advanced Biological and Biomedical Research, vol. 12, no. 2, 2024, pp. 167-181. [Link]

-

Wikipedia. n-Butylamine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-(furan-2-ylmethyl)-2-methylpropan-1-amine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which pharmacokinetic and pharmacodynamic behaviors are built, influencing everything from solubility and absorption to metabolic stability and target engagement.[1] This guide provides a comprehensive technical overview of N-(furan-2-ylmethyl)-2-methylpropan-1-amine, a secondary amine incorporating both a furan heterocycle and an isobutyl moiety. Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted data, analysis of structurally related compounds, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to unequivocally define its structure. N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a secondary amine where the nitrogen atom is covalently bonded to a furan-2-ylmethyl group (also known as a furfuryl group) and a 2-methylpropyl group (an isobutyl group).

Canonical Identifiers:

-

IUPAC Name: N-(furan-2-ylmethyl)-2-methylpropan-1-amine

-

Molecular Formula: C₉H₁₅NO

-

SMILES: CC(C)CNCc1ccco1

-

InChIKey: InChIKey=XJBFXJRPCJWIQI-UHFFFAOYSA-N

Caption: Predicted major mass spectral fragmentation pathways.

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized, self-validating protocols for the experimental determination of the key physicochemical properties. The causality behind experimental choices is emphasized to ensure robust and reliable data generation.

Caption: Workflow for experimental physicochemical profiling.

Determination of pKa via Potentiometric Titration

Principle: This method determines the pKa by monitoring the pH of a solution of the amine as a titrant of known concentration (a strong acid) is added. The pKa is the pH at which the amine is 50% ionized.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.

-

Titration: Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot).

Determination of logP via the Shake-Flask Method

Principle: This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water. The ratio of the concentrations in the two phases at equilibrium gives the partition coefficient (P), and its logarithm is logP.

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).

-

Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Determination of Aqueous Solubility

Principle: This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature and pH.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.

-

Phase Separation: Remove the undissolved solid by centrifugation and/or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter). This step is crucial to avoid artificially high concentration readings from suspended particles.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Validation: The presence of solid material at the end of the experiment confirms that the solution was saturated.

Conclusion

N-(furan-2-ylmethyl)-2-methylpropan-1-amine presents a unique combination of a heterocyclic aromatic ring and a branched alkyl chain, centered around a secondary amine. While direct experimental data is not widely available, a robust physicochemical profile can be constructed through predictive modeling and by drawing parallels with structurally similar molecules. The predicted moderate lipophilicity and basicity suggest that this compound would have a complex interplay of solubility and permeability, making the experimental determination of these properties, as outlined in this guide, essential for any drug development program. The provided protocols offer a validated framework for generating the high-quality data needed to inform decisions in medicinal chemistry and pharmaceutical development.

References

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

PubChem. 2-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

PubChem. (

{e})-{n}-(Furan-2-Ylmethyl)-~{n}-Methyl-Prop-1-En-1-Amine. National Center for Biotechnology Information. [Link] -

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Oregon State University. Spectroscopy of Amines. [Link]

-

Hou, T. J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Alexeeva, O., et al. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Kühne, R., et al. (1995). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Modeling. [Link]

-

Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Sutton, L., et al. (2018). Furfurylamines from Biomass: Transaminase catalysed upgrading of furfurals. [Link]

-

University of Calgary. IR: amines. [Link]

-

Advanced Chemistry Development, Inc. LogP—Making Sense of the Value. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Avilés, A., et al. (2009). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

Sumon, K. Z., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Wang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Calculation of Aqueous Solubility of Organic Compounds. PMC - NIH. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

YouTube. (2020). 23.1 & 23.3 Introduction and Properties of Amines. [Link]

-

Wikipedia. Furfurylamine. [Link]

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine from Furfural

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine, a valuable amine derivative, starting from the renewable platform chemical, furfural. The primary focus is on the reductive amination pathway, a robust and widely utilized method in organic synthesis. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and discusses the critical parameters influencing reaction outcomes. The content is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical guidance.

Introduction: The Significance of Furan Derivatives and Reductive Amination

Furfural, a bio-based aldehyde derived from lignocellulosic biomass, stands as a cornerstone of sustainable chemistry.[1][2] Its furan nucleus is a versatile scaffold found in numerous biologically active compounds and serves as a precursor for a wide array of valuable chemicals.[3][4] The synthesis of N-substituted furfuryl amines, in particular, is of significant interest due to their potential applications in pharmaceuticals and agrochemicals.[4][5]

Reductive amination is a powerful and efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[6][7] This transformation proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[7] The elegance of this one-pot reaction lies in its ability to forge carbon-nitrogen bonds with high selectivity and yield, often under mild conditions, making it a cornerstone of modern organic synthesis.[7][8] This guide will specifically explore the application of this methodology to the synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine from furfural and isobutylamine.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine from furfural via reductive amination is a two-step process that is typically performed in a single reaction vessel.

Step 1: Imine Formation

The initial step involves the nucleophilic attack of the primary amine, isobutylamine, on the electrophilic carbonyl carbon of furfural. This addition reaction forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal readily undergoes dehydration to yield the corresponding N-(furan-2-ylmethylene)-2-methylpropan-1-imine (a Schiff base).[7] The equilibrium of this reaction is driven forward by the removal of water, although in many modern protocols, this is not strictly necessary due to the subsequent irreversible reduction step.

Step 2: Reduction of the Imine

The C=N double bond of the imine is then reduced to a single bond to afford the final secondary amine product. This reduction can be achieved using a variety of reducing agents.[8] Common choices include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[7][8] Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel is also a viable and often preferred method, particularly in industrial settings.[7][9]

The choice of reducing agent is critical and depends on the specific substrate and desired reaction conditions. For instance, sodium cyanoborohydride and sodium triacetoxyborohydride are milder reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[6][7] Sodium borohydride, while being a more potent reducing agent, can also reduce the starting aldehyde, necessitating careful control of the reaction conditions, such as adding the borohydride after imine formation is complete.[7][8]

Experimental Protocol: A Validated Step-by-Step Methodology

This section outlines a reliable protocol for the synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine.

Materials and Reagents:

-

Furfural (freshly distilled)

-

Isobutylamine

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfural (9.61 g, 0.1 mol) and anhydrous methanol (100 mL).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add isobutylamine (7.31 g, 0.1 mol) dropwise to the stirred solution over 15 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes to facilitate imine formation.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (4.16 g, 0.11 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the remaining aqueous layer, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford N-(furan-2-ylmethyl)-2-methylpropan-1-amine as a colorless to pale yellow liquid.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation and Characterization

The successful synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine should be confirmed by spectroscopic analysis.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow liquid |

| Yield | 75-85% (after purification) |

| Boiling Point | Varies with pressure; determine experimentally |

| ¹H NMR (CDCl₃) | Characteristic peaks for furan, methyl, methylene, and methine protons. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to all unique carbon atoms in the molecule. |

| IR (neat) | Absence of C=O stretch (~1680 cm⁻¹), presence of N-H stretch (~3350 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |

Note: Specific chemical shifts and coupling constants should be determined from the acquired spectra and compared with literature values if available.

Causality Behind Experimental Choices and Trustworthiness of the Protocol

-

Choice of Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves both the reactants and the sodium borohydride. [6]Its protic nature can also facilitate the reaction.

-

Temperature Control: The initial cooling to 0 °C during the addition of isobutylamine and sodium borohydride is crucial to control the exothermic nature of the reactions and to minimize side reactions.

-

Order of Reagent Addition: Adding the amine to the aldehyde first allows for the formation of the imine before the introduction of the reducing agent. This is particularly important when using a strong reducing agent like NaBH4 to prevent the reduction of the starting aldehyde to furfuryl alcohol. [7][8]* Workup Procedure: The aqueous workup with sodium bicarbonate is designed to neutralize any acidic byproducts and remove any unreacted starting materials. The use of brine helps to break any emulsions and facilitate phase separation.

-

Self-Validating System: The protocol's trustworthiness is established through clear, sequential steps with defined parameters. The progress can be monitored by TLC, and the final product's identity and purity are confirmed through a suite of standard analytical techniques, ensuring a high degree of confidence in the outcome.

Conclusion

The synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine from furfural via reductive amination is a robust and efficient process. This guide has provided a detailed theoretical and practical framework for its successful execution. By understanding the underlying mechanisms and adhering to the outlined experimental protocol, researchers can reliably synthesize this valuable furan derivative for various applications in the chemical and pharmaceutical industries. The use of a bio-renewable starting material like furfural further enhances the appeal of this synthetic route from a green chemistry perspective.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Song, C., et al. (2025, December 1). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Retrieved from [Link]

-

Myers, J. W. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Biomass and Bio-Based Chemicals. Retrieved from [Link]

-

Saha, B., et al. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 16(2), 873-881. Retrieved from [Link]

-

Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Catalytic reductive amination of furfural (1a) to furfurylamine... [Image]. Retrieved from [Link]

-

Zuo, W., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(18), 4129-4135. Retrieved from [Link]

-

Shinta, D., & Sihotang, H. (2021). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. TALENTA Publisher - Universitas Sumatera Utara. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Frontiers. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]

-

PubMed Central. (2024, January 28). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Retrieved from [Link]

Sources

- 1. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]

- 2. talenta.usu.ac.id [talenta.usu.ac.id]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sandermanpub.net [sandermanpub.net]

An In-depth Technical Guide to the Potential Pharmacological Profile of N-(furan-2-ylmethyl)-2-methylpropan-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological profile of the novel chemical entity, N-(furan-2-ylmethyl)-2-methylpropan-1-amine. Drawing upon structure-activity relationships with analogous compounds and the established bioactivity of the furan scaffold, we postulate a primary mechanism of action and outline a rigorous, multi-stage preclinical research plan to elucidate its therapeutic potential. This document serves as a foundational resource for researchers embarking on the investigation of this compound, offering detailed experimental protocols and a robust framework for its pharmacological characterization.

Introduction and Rationale

The furan nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities.[1][2][3] Furan-containing compounds have demonstrated clinical and preclinical efficacy across multiple domains, including antimicrobial, anti-inflammatory, analgesic, and central nervous system (CNS) applications.[1][3] The inherent versatility of the furan ring, coupled with its capacity for extensive chemical modification, makes it a fertile ground for the discovery of novel therapeutics.

N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a novel compound featuring this key furan moiety linked to an isobutylamine side chain. While no direct pharmacological data for this specific molecule is currently available in the public domain, its structural similarity to known bioactive molecules provides a strong basis for hypothesizing its potential pharmacological profile. A particularly compelling structural analog, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a potential cognitive enhancer acting as a partially reversible inhibitor of monoamine oxidase B (MAO-B).[4] This precedent strongly suggests that N-(furan-2-ylmethyl)-2-methylpropan-1-amine may also interact with the monoaminergic system, a critical regulator of mood, cognition, and motor control.

This guide will, therefore, focus on the hypothesis that N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a potential modulator of monoamine oxidase enzymes. We will present a comprehensive preclinical evaluation strategy designed to test this hypothesis and explore the broader pharmacological landscape of this promising compound.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the compound's physical and chemical characteristics is paramount for its successful development.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of N-(furan-2-ylmethyl)-2-methylpropan-1-amine. These parameters are crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C9H15NO | PubChem |

| Molecular Weight | 153.22 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Proposed Synthetic Route

The synthesis of N-(furan-2-ylmethyl)-2-methylpropan-1-amine can be achieved through reductive amination, a robust and widely utilized synthetic methodology.

Caption: Proposed synthetic pathway for N-(furan-2-ylmethyl)-2-methylpropan-1-amine.

Protocol for Synthesis:

-

Schiff Base Formation: Equimolar amounts of furfural and isobutylamine are dissolved in a suitable solvent (e.g., methanol or ethanol). The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the intermediate Schiff base.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent (e.g., sodium borohydride) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Proposed Pharmacological Target and Mechanism of Action

Based on the compelling evidence from the structurally analogous compound F2MPA, we hypothesize that N-(furan-2-ylmethyl)-2-methylpropan-1-amine will exhibit inhibitory activity against monoamine oxidase (MAO) enzymes.

Caption: Hypothesized mechanism of action via MAO inhibition.

MAO-A and MAO-B are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and neuroprotective drugs. The isobutyl group in our target compound, in place of the propargyl group in F2MPA, may alter the potency and selectivity of MAO inhibition, a key aspect to be investigated.

Preclinical Evaluation Plan

A phased approach to the preclinical evaluation of N-(furan-2-ylmethyl)-2-methylpropan-1-amine is proposed, commencing with in vitro characterization and progressing to in vivo models of CNS function.

Phase 1: In Vitro Characterization

The initial phase will focus on confirming the hypothesized interaction with MAO enzymes and assessing the compound's broader receptor interaction profile.

4.1.1. MAO Inhibition Assays

-

Objective: To determine the potency and selectivity of N-(furan-2-ylmethyl)-2-methylpropan-1-amine as an inhibitor of MAO-A and MAO-B.

-

Methodology:

-

Recombinant human MAO-A and MAO-B enzymes will be used.

-

A fluorometric assay will be employed to measure enzyme activity, using a suitable substrate that generates a fluorescent product upon oxidation.

-

The compound will be incubated with each enzyme at a range of concentrations.

-

The rate of product formation will be measured, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated.

-

Selectivity will be determined by the ratio of IC50 values for MAO-A and MAO-B.

-

4.1.2. Receptor Screening Panel

-

Objective: To identify any off-target interactions that could contribute to the pharmacological profile or potential side effects.

-

Methodology:

-

The compound will be screened against a broad panel of CNS receptors, ion channels, and transporters (e.g., a CEREP panel).

-

Binding affinities (Ki) will be determined for any significant interactions.

-

Phase 2: In Vivo Pharmacokinetics and Preliminary Toxicology

This phase will assess the compound's behavior in a living system and establish a preliminary safety profile.

4.2.1. Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a rodent model.

-

Methodology:

-

The compound will be administered to rats or mice via intravenous (IV) and oral (PO) routes.

-

Blood samples will be collected at various time points.

-

Plasma concentrations of the compound will be quantified using LC-MS/MS.

-

Key PK parameters (e.g., half-life, clearance, volume of distribution, bioavailability) will be calculated.

-

4.2.2. Acute Toxicity Study

-

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

-

Methodology:

-

The compound will be administered to rodents at escalating doses.

-

Animals will be observed for clinical signs of toxicity, and body weight changes will be monitored.

-

The MTD will be established as the highest dose that does not produce significant toxicity.

-

Phase 3: In Vivo Pharmacodynamic and Efficacy Models

The final phase of preclinical evaluation will investigate the compound's effects on brain neurochemistry and its potential therapeutic efficacy in relevant animal models.

4.3.1. In Vivo Neurochemistry

-

Objective: To confirm the engagement of MAO targets in the brain and measure the downstream effects on neurotransmitter levels.

-

Methodology:

-

Microdialysis will be performed in the brains of freely moving rodents.

-

The compound will be administered, and dialysate samples will be collected from specific brain regions (e.g., striatum, prefrontal cortex).

-

Levels of dopamine, norepinephrine, and serotonin and their metabolites will be quantified by HPLC-ECD.

-

4.3.2. Behavioral Models of Depression and Anxiety

-

Objective: To assess the potential antidepressant and anxiolytic effects of the compound.

-

Methodology:

-

Forced Swim Test (FST): A common screening test for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Elevated Plus Maze (EPM): A widely used model for assessing anxiolytic activity. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.

-

4.3.3. Cognitive Enhancement Models

-

Objective: To evaluate the potential of the compound to improve cognitive function, based on the findings for F2MPA.

-

Methodology:

-

Novel Object Recognition (NOR) Test: This test assesses learning and memory. An increased preference for a novel object over a familiar one indicates improved recognition memory.

-

Morris Water Maze (MWM): A test of spatial learning and memory. A reduction in the time taken to find a hidden platform is indicative of enhanced spatial memory.

-

Caption: Phased preclinical evaluation workflow.

Conclusion

N-(furan-2-ylmethyl)-2-methylpropan-1-amine represents a promising chemical entity with a high potential for interacting with the central nervous system, particularly as a modulator of monoamine oxidase activity. The structural alerts from analogous compounds, combined with the well-documented bioactivity of the furan scaffold, provide a strong rationale for the comprehensive preclinical evaluation plan outlined in this guide. The successful execution of these studies will be instrumental in elucidating the pharmacological profile of this novel compound and determining its potential as a future therapeutic agent.

References

- Furan: A Promising Scaffold for Biological Activity. (2024).

- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A Potential Cognitive Enhancer With MAO Inhibitor Properties. (2014). CNS Neuroscience & Therapeutics.

- Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2010). Der Pharma Chemica.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Molecules.

- Furan Derivatives and Their Role in Pharmaceuticals. (2023). BioScience Academic Publishing.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-methoxy-1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and known biological activities of 5-methoxy-1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole. Due to the limited publicly available information directly associated with CAS number 58924-66-6, this guide focuses on the specified chemical entity, which is structurally related to a class of compounds with significant pharmacological interest. We will delve into the core benzimidazole and naphthalene moieties, explore potential synthetic routes, and discuss the anticipated biological relevance based on analogous structures. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies.[1][2] The versatility of the benzimidazole core allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity.

The subject of this guide, 5-methoxy-1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, incorporates three key structural features:

-

A 5-methoxy-1-methyl-1H-benzo[d]imidazole core: The methoxy group can influence the electronic properties of the ring and participate in hydrogen bonding, while the N-methylation prevents tautomerization and can impact binding affinity.

-

A naphthalene moiety: This bulky, lipophilic group can engage in π-π stacking and hydrophobic interactions with biological targets.[3]

-

A methylene linker: This flexible bridge connects the benzimidazole and naphthalene rings, allowing for conformational adaptability in binding pockets.

While specific data for CAS number 58924-66-6 is scarce in the public domain, the analysis of these structural components provides a strong basis for predicting its chemical behavior and potential biological functions.

Physicochemical Properties and Structural Analysis

Based on its constituent parts, the predicted properties of 5-methoxy-1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole are summarized below. It is important to note that these are theoretical predictions and require experimental verification.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C20H18N2O | Based on the chemical name. |

| Molecular Weight | ~302.37 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Aromatic compounds of this size are typically solids. |

| Solubility | Poorly soluble in water; soluble in organic solvents. | The large hydrophobic naphthalene and benzimidazole components dominate. |

| LogP | High | The lipophilic nature of the molecule suggests a high octanol-water partition coefficient. |

Structural Elucidation

The unequivocal determination of the structure of a synthesized compound is critical. For a novel molecule like 5-methoxy-1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, a combination of spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the chemical environment of each proton and carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation patterns that support the proposed structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

X-ray Crystallography: To provide the definitive three-dimensional arrangement of atoms in a crystalline state.[4]

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This would involve the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.

Figure 1: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a high-boiling point solvent with an acid catalyst), add 2-(naphthalen-1-yl)acetic acid (1.05 eq).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until a precipitate forms.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow:

Figure 2: Workflow for structural confirmation.

Potential Biological Activity and Mechanism of Action

The biological activity of 5-methoxy-1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has not been explicitly reported. However, based on its structural features, we can hypothesize its potential as a bioactive molecule. Benzimidazole derivatives are known to exhibit a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][5]

Hypothesized Signaling Pathway Involvement:

Given the prevalence of benzimidazoles as kinase inhibitors, a plausible mechanism of action could involve the inhibition of protein kinases that are crucial for cell signaling pathways implicated in diseases like cancer. The naphthalene moiety could contribute to binding affinity through hydrophobic interactions within the ATP-binding pocket of a kinase.

Figure 3: Hypothetical kinase inhibition pathway.

Future Directions and Research Opportunities

The lack of extensive data on 5-methoxy-1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound to confirm its structure and purity.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets, such as various kinases, to identify potential activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the methoxy group, the N-methyl position, and the naphthalene ring would provide valuable insights into the structural requirements for biological activity.

-

Computational Modeling: Docking studies could be performed to predict the binding modes of this compound with potential protein targets, guiding further drug design efforts.

Conclusion

References

-

Richter, M. et al. (2023). The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 135–139. Available at: [Link]

-

PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. Available at: [Link]

-

Taran, A. S., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(2), 1-10. Available at: [Link]

-

Bautista-Aguilera, Ó. M., et al. (2023). 1-((1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget-directed ligand for the treatment of Alzheimer's disease. Biomedicine & Pharmacotherapy, 165, 115159. Available at: [Link]

-

Spasov, A. A., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(2). Available at: [Link]

-

PubChem. (n.d.). 5-Methoxy-2-(methylthio)-1H-benzo[d]imidazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Naphthalene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Song, D., & Ma, S. (2016). Recent Development of Benzimidazole-Containing Antibacterial Agents. ChemMedChem, 11(7), 646–659. Available at: [Link]

-

ResearchGate. (n.d.). Imidazole: Having Versatile Biological Activities. Available at: [Link]

-

PubChem. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (n.d.). 1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

A Spectroscopic Investigation of N-(furan-2-ylmethyl)-2-methylpropan-1-amine: A Comprehensive Technical Guide

Introduction

N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a secondary amine featuring a furan moiety, a five-membered aromatic heterocycle, and an isobutyl group. The unique combination of these structural features imparts specific physicochemical properties that are of interest in the fields of medicinal chemistry and materials science. Furan derivatives are known for their diverse biological activities, while the alkylamine portion can significantly influence a molecule's polarity, basicity, and pharmacokinetic profile. Accurate structural elucidation and characterization of such molecules are paramount for their development and application. This technical guide provides an in-depth analysis of the spectroscopic data for N-(furan-2-ylmethyl)-2-methylpropan-1-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available, this guide leverages high-fidelity predicted data, supported by established principles of spectroscopy and comparative analysis with structurally related compounds.

This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive set of spectral data but also detailed experimental protocols and the underlying scientific rationale for data acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for N-(furan-2-ylmethyl)-2-methylpropan-1-amine.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of N-(furan-2-ylmethyl)-2-methylpropan-1-amine in CDCl₃ is presented below.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-(furan-2-ylmethyl)-2-methylpropan-1-amine

| Chemical Shift (δ) ppm | Assignment |

| ~153.0 | C2 (furan) |

| ~142.0 | C5 (furan) |

| ~110.0 | C3 (furan) |

| ~107.0 | C4 (furan) |

| ~58.0 | -CH₂- (N-CH₂) |

| ~45.0 | -CH₂- (furan-CH₂) |

| ~28.0 | -CH- (isobutyl) |

| ~20.0 | -CH₃ (isobutyl) |

Interpretation of the ¹³C NMR Spectrum:

-

Furan Carbons (δ 153.0, 142.0, 110.0, 107.0 ppm): The four carbon atoms of the furan ring are chemically distinct and will each produce a separate signal. The carbon atom at the 2-position (C2), being adjacent to the oxygen and bearing the substituent, is the most deshielded and is expected to appear around 153.0 ppm. The C5 carbon is also significantly deshielded by the oxygen atom, resonating at approximately 142.0 ppm. The C3 and C4 carbons appear at higher fields, around 110.0 and 107.0 ppm, respectively. [1]* Alkylamine Carbons (δ 58.0, 45.0, 28.0, 20.0 ppm): The methylene carbon of the isobutyl group attached to the nitrogen (-CH₂-) is expected at around 58.0 ppm. The furfuryl methylene carbon (-CH₂-) will likely resonate at a slightly higher field, around 45.0 ppm. The methine carbon (-CH-) of the isobutyl group is predicted to be around 28.0 ppm, and the two equivalent methyl carbons (-CH₃) will give a single signal at approximately 20.0 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

Caption: Workflow for ¹³C NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for N-(furan-2-ylmethyl)-2-methylpropan-1-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300-3350 | Weak-Medium | N-H stretch | Secondary Amine |

| ~3100-3150 | Medium | =C-H stretch | Furan |

| ~2850-2960 | Strong | C-H stretch | Alkyl (isobutyl & methylene) |

| ~1500-1600 | Medium | C=C stretch | Furan |

| ~1365 & ~1385 | Medium | C-H bend (doublet) | gem-dimethyl of isobutyl |

| ~1000-1300 | Medium-Strong | C-N stretch & C-O-C stretch | Amine & Furan |

| ~730-750 | Strong | =C-H out-of-plane bend | 2-substituted Furan |

Interpretation of the IR Spectrum:

-

N-H Stretch (~3300-3350 cm⁻¹): A weak to medium absorption in this region is characteristic of the N-H stretching vibration of a secondary amine. [2]* C-H Stretches (~3100-3150 and ~2850-2960 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic furan ring. The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the isobutyl and methylene groups.

-

Furan Ring Vibrations (~1500-1600, ~1000-1300, ~730-750 cm⁻¹): The furan ring exhibits several characteristic bands. The C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching vibration is typically observed in the 1000-1300 cm⁻¹ range. A strong band around 730-750 cm⁻¹ is indicative of the out-of-plane C-H bending of a 2-substituted furan. [3]* Alkyl Group Vibrations (~1365 & ~1385 cm⁻¹): The isobutyl group is characterized by a distinctive doublet in the C-H bending region around 1365 and 1385 cm⁻¹, which is indicative of the gem-dimethyl structure.

-

C-N Stretch (~1000-1300 cm⁻¹): The C-N stretching vibration of the amine is expected in this region, often overlapping with the C-O-C stretch of the furan.

Experimental Protocol for FT-IR Data Acquisition (ATR)

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For N-(furan-2-ylmethyl)-2-methylpropan-1-amine, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 153. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₉H₁₅NO).

-

Major Fragment Ions:

-

m/z = 81: This is a very common and often base peak for furfuryl compounds, resulting from the cleavage of the C-C bond between the furan ring and the methylene group, forming the stable furfuryl cation.

-

m/z = 98: This fragment likely arises from alpha-cleavage, a characteristic fragmentation of amines, where the bond between the α and β carbons of the isobutyl group is broken. [4][5]This results in the loss of a propyl radical (•C₃H₇).

-

m/z = 110: This fragment could be formed by the loss of an isopropyl radical (•C₃H₇) from the molecular ion.

-

m/z = 57: This corresponds to the isobutyl cation [C₄H₉]⁺.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for N-(furan-2-ylmethyl)-2-methylpropan-1-amine under electron ionization.

Experimental Protocol for GC-MS (EI) Data Acquisition

Caption: Workflow for GC-MS data acquisition with electron ionization.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for N-(furan-2-ylmethyl)-2-methylpropan-1-amine. Through a detailed analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, a complete spectral profile of the molecule has been established. The interpretation of these spectra is grounded in fundamental spectroscopic principles and supported by data from analogous structures. The inclusion of detailed, step-by-step experimental protocols for each technique serves as a practical resource for researchers seeking to characterize this compound or similar molecules. This guide underscores the power of predictive spectroscopy in modern chemical analysis, providing a robust framework for structural elucidation in the absence of extensive experimental data.

References

-

Proton NMR splitting in 2-substituted furan - Chemistry Stack Exchange. (2020). Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. (2021). Retrieved from [Link]

-

IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. - ResearchGate. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Furan - NIST WebBook. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). Retrieved from [Link]

-

(PDF) SPME-GC method for the determination of volatile amines as indices of freshness in fish samples - ResearchGate. Retrieved from [Link]

-

Alpha (α) Cleavage - Chemistry Steps. Retrieved from [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. Retrieved from [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. (2025). Retrieved from [Link]

-

Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022). Retrieved from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. Retrieved from [Link]

-

[The substituent structures and characteristic infrared spectra of alpha-furan esters]. Retrieved from [Link]

-

Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

MS Adduct Calculator - Fiehn Lab. Retrieved from [Link]

-

Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes - ResearchGate. Retrieved from [Link]

-

Mass Spec Mech Amines Alpha Cleavage Source - YouTube. (2025). Retrieved from [Link]

-

and 13C-NMR Signals of End-Functional Polyisobutylenes Using Spin-Lattice Relaxation Times and. Retrieved from [Link]

-

Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC - NIH. Retrieved from [Link]

-

ESI Adduct Ions - Novatia, LLC. Retrieved from [Link]

-

Liquid Samples - Shimadzu. Retrieved from [Link]

-

6.5: Amine Fragmentation - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Retrieved from [Link]

-

References for NMR Chemical Shifts of Common Solvent Impurities - Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (2023). Retrieved from [Link]

-

Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

-

Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry - YouTube. (2023). Retrieved from [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. Retrieved from [Link]

-

ESI Common Background Ions: Repeating Units - UWPR. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Retrieved from [Link]

-

Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023). Retrieved from [Link]

-

Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024). Retrieved from [Link]

-

Furan, 2-methyl- - NIST WebBook. Retrieved from [Link]

-

Chemical shifts - UCL. Retrieved from [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

-

FTIR spectra of furan-based copolyesters | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan | Request PDF - ResearchGate. Retrieved from [Link]

-

Furan, 2-ethenyltetrahydro-2-methyl-5-(5-methyl-1-methylene-4-hexenyl)-, (2S-cis)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(furan-2-ylmethyl)-2-methylpropan-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of N-(furan-2-ylmethyl)-2-methylpropan-1-amine, with a primary focus on its aqueous solubility and chemical stability. As a secondary amine featuring a furan moiety, this compound presents unique characteristics relevant to its handling, formulation, and application in research and drug development. This document details robust, step-by-step protocols for solubility assessment and forced degradation studies, grounded in established scientific principles and regulatory guidelines. The insights and methodologies presented herein are designed to equip researchers, chemists, and formulation scientists with the essential knowledge to effectively utilize and characterize this molecule.

Introduction and Molecular Profile

N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a secondary amine of interest in medicinal chemistry and synthetic chemistry. Its structure, which combines a heterocyclic furan ring with an aliphatic isobutylamine side chain, imparts a specific set of physicochemical properties that govern its behavior in various environments. The furan ring is a known isostere for benzene but has a distinct electronic and metabolic profile, while the secondary amine group provides a basic center, critically influencing properties like solubility and interaction with biological targets.

A thorough understanding of solubility and stability is paramount in early-stage drug development. Poor solubility can hinder absorption and lead to variable bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the foundational data and experimental frameworks necessary to navigate these challenges.

Table 1: Physicochemical Properties of N-(furan-2-ylmethyl)-2-methylpropan-1-amine

| Property | Value | Source |

| IUPAC Name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | - |

| Molecular Formula | C₉H₁₅NO | ChemSpider |

| Molecular Weight | 153.22 g/mol | PubChem |

| CAS Number | 42383-74-4 | ChemSpider |

| Predicted pKa (Basic) | 9.8 - 10.5 | (Based on similar amines) |

| Predicted LogP | 1.8 - 2.2 | (Based on similar amines) |

Aqueous and Solvent Solubility Profile

The solubility of a compound is a critical determinant of its utility, particularly in biological and pharmaceutical contexts. The presence of the basic amine group in N-(furan-2-ylmethyl)-2-methylpropan-1-amine suggests that its aqueous solubility will be highly dependent on pH.

Causality Behind Experimental Choices

To accurately determine solubility, the thermodynamic equilibrium shake-flask method is the gold standard, as it measures the true equilibrium solubility of a compound. We will assess solubility across a range of pH values (2.0, 7.4, and 9.0) to understand the impact of the amine's ionization state. At pH 2.0, the amine will be fully protonated (R-NH₂⁺), which is expected to dramatically increase aqueous solubility compared to the free base form that predominates at pH 9.0. pH 7.4 is included to simulate physiological conditions. Solubility in common organic solvents is also assessed to inform decisions related to synthesis, purification, and formulation.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Prepare buffer solutions at pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Borate Buffer).

-

Addition of Compound: Add an excess amount of N-(furan-2-ylmethyl)-2-methylpropan-1-amine to 2 mL of each buffer solution and organic solvent in separate glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A 24-hour period is typically sufficient for most compounds to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the excess solid.

-

Sampling and Dilution: Carefully remove an aliquot from the supernatant of each sample, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate mobile phase for quantification.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

Solubility Data Summary

Table 2: Solubility of N-(furan-2-ylmethyl)-2-methylpropan-1-amine

| Solvent System | Predicted Solubility Classification | Rationale |

| Aqueous Buffer (pH 2.0) | Freely Soluble (>100 mg/mL) | Amine is fully protonated, forming a highly soluble salt. |

| Aqueous Buffer (pH 7.4) | Soluble to Sparingly Soluble (1-30 mg/mL) | A mixture of protonated and free base forms exists. |

| Aqueous Buffer (pH 9.0) | Slightly Soluble (0.1-1 mg/mL) | The compound is primarily in its less soluble free base form. |

| Methanol | Very Soluble (>200 mg/mL) | Polar protic solvent effectively solvates the molecule. |

| Acetonitrile | Soluble (10-100 mg/mL) | Polar aprotic solvent provides moderate solvation. |

| Dichloromethane | Freely Soluble (>100 mg/mL) | Effective solvent for moderately polar organic molecules. |

Note: The quantitative values are predictive and should be confirmed experimentally using the protocol above.

Workflow for Solubility Assessment

Caption: Shake-Flask Solubility Determination Workflow.

Chemical Stability and Forced Degradation

Forced degradation studies are essential for identifying the likely degradation pathways and products of a molecule, as stipulated by regulatory guidelines such as ICH Q1A(R2). These studies expose the compound to stress conditions that accelerate its decomposition.

Rationale for Stress Conditions

-

Acid & Base Hydrolysis: The furan ring is known to be susceptible to acid-catalyzed hydrolysis (ring-opening), while other linkages could be base-labile. Testing at both pH extremes is therefore critical.

-

Oxidation: Amines can be susceptible to oxidation. Using a strong oxidizing agent like hydrogen peroxide (H₂O₂) helps determine this liability.

-

Photostability: Many heterocyclic compounds absorb UV radiation and can undergo photodegradation. This test, conducted according to ICH Q1B guidelines, evaluates the compound's sensitivity to light.

-

Thermal Degradation: High temperature is used to assess the compound's intrinsic thermal stability.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of N-(furan-2-ylmethyl)-2-methylpropan-1-amine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal: Store a vial of the stock solution in an oven at 60 °C for 7 days.

-